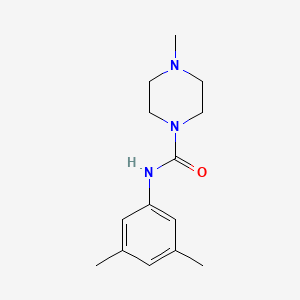![molecular formula C19H19NO2 B5292110 2-[4-(dimethylamino)-1,3-butadien-1-yl]-6-(2-phenylvinyl)-4H-pyran-4-one](/img/structure/B5292110.png)
2-[4-(dimethylamino)-1,3-butadien-1-yl]-6-(2-phenylvinyl)-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(dimethylamino)-1,3-butadien-1-yl]-6-(2-phenylvinyl)-4H-pyran-4-one is a synthetic compound that belongs to the family of pyranone derivatives. It is commonly referred to as DAPV and has been of great interest to the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of DAPV is not yet fully understood, but it is believed to involve the inhibition of various enzymes and receptors. For example, DAPV has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of the hepatitis C virus NS5B polymerase, an enzyme essential for viral replication.
Biochemical and Physiological Effects
DAPV has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of viral replication, and the modulation of cellular signaling pathways. It has also been shown to exhibit antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DAPV in lab experiments is its relatively simple synthesis method. Additionally, DAPV exhibits a high degree of stability, making it suitable for long-term storage. However, one of the limitations of using DAPV is its low solubility in water, which can limit its applicability in certain experiments.
Orientations Futures
There are several future directions for the research and development of DAPV. One potential area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the investigation of the potential use of DAPV in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders. Additionally, further research is needed to fully elucidate the mechanism of action of DAPV and its potential interactions with other molecules and cellular pathways.
Méthodes De Synthèse
DAPV can be synthesized through a multistep process involving the reaction of 4-hydroxycoumarin with dimethylformamide dimethyl acetal, followed by the reaction of the resulting compound with 2-phenylacetaldehyde in the presence of a base. The final step involves the reaction of the intermediate product with acetic anhydride and triethylamine to yield DAPV.
Applications De Recherche Scientifique
DAPV has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and photonic devices. In medicinal chemistry, DAPV has been shown to exhibit antitumor, antiviral, and antimicrobial activities. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Propriétés
IUPAC Name |
2-[(1E,3E)-4-(dimethylamino)buta-1,3-dienyl]-6-[(E)-2-phenylethenyl]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-20(2)13-7-6-10-18-14-17(21)15-19(22-18)12-11-16-8-4-3-5-9-16/h3-15H,1-2H3/b10-6+,12-11+,13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBRADMFXUONOQ-FLLDCSHNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC=CC1=CC(=O)C=C(O1)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C=C/C1=CC(=O)C=C(O1)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(2-methoxybenzoyl)piperidin-1-yl]isonicotinonitrile](/img/structure/B5292034.png)
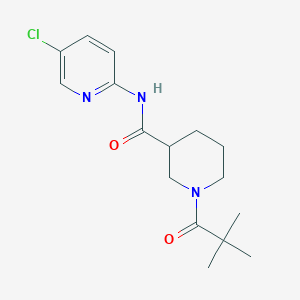

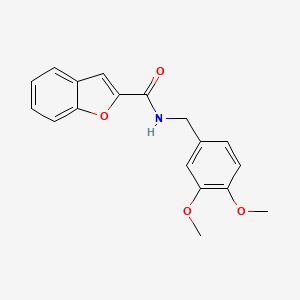
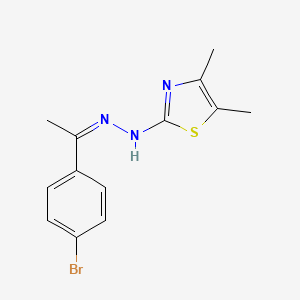
![3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine](/img/structure/B5292064.png)
![3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B5292067.png)
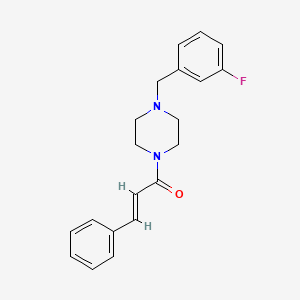
![4,5-dimethyl-N'-[2-methyl-1-(2-thienyl)propylidene]-3-thiophenecarbohydrazide](/img/structure/B5292089.png)
![3-[5-(2-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid](/img/structure/B5292102.png)
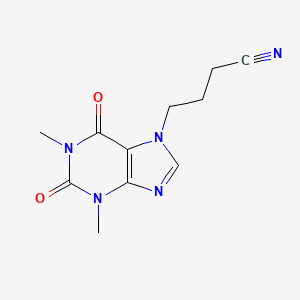
![1-(4-bromophenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5292116.png)
